molecular formula C20H19N3O5 B11319589 ethyl 4-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-ylacetyl)amino]benzoate

ethyl 4-[(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-ylacetyl)amino]benzoate

Cat. No.: B11319589
M. Wt: 381.4 g/mol
InChI Key: WARYVGJQBSTADB-UHFFFAOYSA-N
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Description

ETHYL 4-{[2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that features a benzimidazole core fused with a dioxin ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE typically involves multiple steps. The starting materials often include benzimidazole derivatives and dioxin precursors. The reaction conditions usually require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions typically occur under controlled temperatures and may require solvents to dissolve the reactants .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .

Scientific Research Applications

ETHYL 4-{[2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 4-{[2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{[2-(6,7-DIHYDRO-1H-[1,4]DIOXINO[2,3-F][1,3]BENZIMIDAZOL-1-YL)ACETYL]AMINO}BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O5

Molecular Weight

381.4 g/mol

IUPAC Name

ethyl 4-[[2-(6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C20H19N3O5/c1-2-26-20(25)13-3-5-14(6-4-13)22-19(24)11-23-12-21-15-9-17-18(10-16(15)23)28-8-7-27-17/h3-6,9-10,12H,2,7-8,11H2,1H3,(H,22,24)

InChI Key

WARYVGJQBSTADB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=CC4=C(C=C32)OCCO4

Origin of Product

United States

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